4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

LUBAC linear ubiquitination small-molecule inhibitor

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798679-89-6), commonly referred to as HOIPIN-8, is a small-molecule inhibitor of the linear ubiquitin chain assembly complex (LUBAC). It is the most advanced derivative in a series of HOIP inhibitors (HOIPIN-1 through HOIPIN-8) designed to suppress NF-κB signaling by blocking the E3 ubiquitin ligase activity of HOIP.

Molecular Formula C17H17F2NO5S
Molecular Weight 385.38
CAS No. 1798679-89-6
Cat. No. B2685133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS1798679-89-6
Molecular FormulaC17H17F2NO5S
Molecular Weight385.38
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C17H17F2NO5S/c1-11-9-13(10-16(21)24-11)25-12-5-7-20(8-6-12)26(22,23)17-14(18)3-2-4-15(17)19/h2-4,9-10,12H,5-8H2,1H3
InChIKeyYQHYAEAAEAGSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (HOIPIN-8) – Potent LUBAC Inhibitor for Specialized Research Procurement


4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (CAS 1798679-89-6), commonly referred to as HOIPIN-8, is a small-molecule inhibitor of the linear ubiquitin chain assembly complex (LUBAC) [1]. It is the most advanced derivative in a series of HOIP inhibitors (HOIPIN-1 through HOIPIN-8) designed to suppress NF-κB signaling by blocking the E3 ubiquitin ligase activity of HOIP [2]. The compound is supplied by major vendors under CAS 2519537-70-1 with purity typically ≥99% .

Why Generic Substitution of HOIPIN-8 with Earlier HOIPIN Analogs or Other LUBAC Inhibitors Fails


Within the HOIPIN series, minor structural modifications produce dramatic potency shifts that preclude interchangeable use. HOIPIN-8 exhibits a 255‑fold increase in LUBAC inhibition over the parent compound HOIPIN‑1, and a 10‑ to 4‑fold gain in cellular NF‑κB suppression [1]. Other LUBAC inhibitors, such as gliotoxin, lack the target selectivity and cellular potency required for mechanistic studies [2]. Consequently, substituting HOIPIN‑8 with a lower‑numbered HOIPIN or an off‑class agent would necessitate markedly higher concentrations, alter off‑target profiles, and compromise experimental reproducibility.

Product‑Specific Quantitative Evidence for HOIPIN‑8 Differentiation in LUBAC Inhibition and NF‑κB Pathway Suppression


255‑Fold Superior Inhibition of Recombinant LUBAC Linear Ubiquitination Over HOIPIN‑1

HOIPIN-8 inhibits linear ubiquitination by recombinant LUBAC with an IC₅₀ of 11 nM, representing a 255‑fold potency increase over the parent compound HOIPIN‑1 [1]. The corresponding IC₅₀ of HOIPIN‑1 is approximately 2.8 μM.

LUBAC linear ubiquitination small-molecule inhibitor

10‑Fold Enhanced Suppression of LUBAC‑Mediated NF‑κB Activation Versus HOIPIN‑1

In cellular assays, HOIPIN-8 is 10‑fold more potent than HOIPIN‑1 at inhibiting LUBAC‑induced NF‑κB activation [1]. This was measured using an NF‑κB luciferase reporter system co‑transfected with LUBAC components.

NF-κB LUBAC cellular assay

4‑Fold Enhanced Suppression of TNF‑α‑Induced NF‑κB Activation Versus HOIPIN‑1

HOIPIN-8 demonstrates a 4‑fold greater inhibitory effect on TNF‑α‑induced NF‑κB activation compared with HOIPIN‑1 [1]. The assay employed TNF‑α stimulation in A549 cells with NF‑κB reporter readout.

TNF-α NF-κB inflammatory signaling

Most Potent Compound Among Seven HOIPIN Derivatives (Class‑Leading Rank)

Among the seven synthesized derivatives of HOIPIN‑1 (designated HOIPIN‑2 through HOIPIN‑8), HOIPIN‑8 was identified as the most potent LUBAC inhibitor [1]. This ranking is based on comparative IC₅₀ measurements in the recombinant LUBAC linear ubiquitination assay.

HOIPIN series structure-activity relationship LUBAC inhibitor ranking

In Vivo Efficacy Demonstrated in Imiquimod‑Induced Psoriasis Mouse Model

HOIPIN‑8 treatment alleviated imiquimod‑induced psoriasis in mice, providing evidence of in vivo pharmacological activity [1]. While specific scoring metrics or cytokine reduction values are not detailed in the abstract, the demonstration of disease amelioration supports translational relevance.

psoriasis in vivo model anti-inflammatory

Best Research and Industrial Application Scenarios for HOIPIN‑8 (CAS 1798679-89-6) Based on Quantitative Differentiation Evidence


NF‑κB Pathway Dissection in Immune and Inflammatory Signaling

HOIPIN‑8’s 10‑fold and 4‑fold superiority over HOIPIN‑1 in suppressing LUBAC‑mediated and TNF‑α‑mediated NF‑κB activation, respectively [1], make it the reagent of choice for dissecting NF‑κB signaling in immune cells. Its high potency ensures pathway blockade at low nanomolar concentrations, minimizing confounding off‑target effects.

Target Validation and Mechanistic Studies of LUBAC in Oncology

The 255‑fold potency gain over HOIPIN‑1 in recombinant LUBAC assays and its ability to induce cell death in ABC‑DLBCL cells [2] position HOIPIN‑8 as the leading chemical probe for validating LUBAC as a therapeutic target in B‑cell malignancies and for exploring linear ubiquitination in tumor survival pathways.

Preclinical Inflammatory Disease Modeling (Psoriasis and Beyond)

HOIPIN‑8’s demonstrated efficacy in alleviating imiquimod‑induced psoriasis in mice [2] supports its use in preclinical models of chronic inflammatory diseases. Its in vivo activity, combined with robust in vitro potency, enables translational studies of LUBAC‑dependent inflammation.

Chemical Biology and Ubiquitin System Research Tool

As the most potent member of the HOIPIN series with an IC₅₀ of 11 nM against recombinant LUBAC , HOIPIN‑8 serves as a high‑affinity chemical tool for studying linear ubiquitin chain biology, including the role of Met1‑linked ubiquitination in innate immunity, cell death, and antiviral signaling.

Quote Request

Request a Quote for 4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.